molecular formula C7H12N6O B3065005 s-Triazine, 2,4-diamino-6-morpholino- CAS No. 2827-42-1

s-Triazine, 2,4-diamino-6-morpholino-

Cat. No. B3065005
CAS RN: 2827-42-1
M. Wt: 196.21 g/mol
InChI Key: SDSUSOOLEPDQPJ-UHFFFAOYSA-N
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Description

“s-Triazine, 2,4-diamino-6-morpholino-” is an organic compound with the molecular formula C7H12N6O . It is a derivative of s-Triazine, which is a six-membered heterocyclic ring compound with three nitrogen atoms replacing carbon-hydrogen units in the benzene ring structure . This compound has been investigated for its biological activity .


Synthesis Analysis

The synthesis of s-Triazine derivatives can be achieved from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The chloride ion of cyanuric chloride can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .


Molecular Structure Analysis

The molecular structure of “s-Triazine, 2,4-diamino-6-morpholino-” consists of a s-Triazine core with two amino groups and a morpholino group attached. The average mass of the molecule is 196.210 Da and the monoisotopic mass is 196.107254 Da .


Physical And Chemical Properties Analysis

“s-Triazine, 2,4-diamino-6-morpholino-” is a compound with the molecular formula C7H12N6O. It has an average mass of 196.210 Da and a monoisotopic mass of 196.107254 Da . Further physical and chemical properties are not specified in the sources retrieved.

Scientific Research Applications

Synthesis and Chemical Properties

  • Tumour-Inhibitory Agents : s-Triazine derivatives have been studied for their potential as tumor-inhibitory agents, demonstrating the compound's relevance in medicinal chemistry (Mackenzie & Stevens, 1970).
  • Cancer Therapy : s-Triazine is a versatile nucleus used in drug discovery, particularly for cancer therapy. Its derivatives, such as aryl methylamino and morpholino substituted triazines, have shown significant antitumor activities (Jain et al., 2020).
  • Synthetic Methodologies : Research on the synthesis of s-Triazine derivatives under green conditions highlights the compound's role in sustainable chemistry (Díaz‐Ortiz et al., 2004).

Material Science and Engineering

  • Polymer Research : s-Triazine derivatives have been used to synthesize heat-resistant polyamides, showcasing the compound's importance in the development of new materials with specific thermal properties (Dinari & Haghighi, 2017).
  • Antifouling Applications : Studies have been conducted on s-Triazine compounds as constituents of antifouling paints, indicating their significance in marine and environmental applications (Gough et al., 1994).

Biological and Environmental Impact

  • Antimicrobial Properties : s-Triazine derivatives have been investigated for their antimicrobial properties, which is crucial for the development of new pharmaceuticals and healthcare products (Chikhalia et al., 2009).
  • Environmental Degradation : Research on microbial isolates capable of transforming substituted s-Triazines addresses the environmental impact and biodegradation of these compounds (Mulbry, 1994).

Future Directions

S-Triazine derivatives, including “s-Triazine, 2,4-diamino-6-morpholino-”, have attracted researcher attention due to their wide spectrum of biological properties such as anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, and antimicrobial activities . Modifying the structure and introducing new substituents makes it possible to obtain compounds with broad inhibitory activity on processes such as proliferation . Therefore, future research could focus on exploring these properties further and developing new s-Triazine derivatives for various applications.

properties

IUPAC Name

6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2,(H4,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSUSOOLEPDQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182521
Record name s-Triazine, 2,4-diamino-6-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

s-Triazine, 2,4-diamino-6-morpholino-

CAS RN

2827-42-1
Record name 6-(4-Morpholinyl)-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2827-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-morpholino-s-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENT 51014
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazine, 2,4-diamino-6-morpholino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIAMINO-6-MORPHOLINO-S-TRIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHE8R61JFP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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